(S)-N-Boc-3-morpholineacetic Acid: A Comprehensive Technical Guide for Researchers
(S)-N-Boc-3-morpholineacetic Acid: A Comprehensive Technical Guide for Researchers
(S)-N-Boc-3-morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine scaffold with a protected amino acid moiety, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its general role in the development of novel therapeutics.
Core Chemical Properties
Quantitative data for (S)-N-Boc-3-morpholineacetic acid is not extensively available in public literature. The following table summarizes its key identifiers and physical properties based on information from commercial suppliers. For comparative purposes, data for the closely related analog, (S)-N-Boc-morpholine-3-carboxylic acid, is also provided.
Table 1: Chemical Properties of (S)-N-Boc-3-morpholineacetic acid
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 839710-38-2 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, chloroform, and DMSO |
| Purity (typical) | ≥97% (HPLC) |
Table 2: Chemical Properties of (S)-N-Boc-morpholine-3-carboxylic acid (Analog for Comparison)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| CAS Number | 783350-37-8 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 162-165 °C | |
| Solubility | Slightly soluble in water; soluble in methanol, chloroform, dichloromethane |
Experimental Protocols
Synthesis of (S)-N-Boc-3-morpholineacetic acid
Step 1: Synthesis of (S)-3-morpholinyl carboxylic acid from L-Serine
This step is adapted from a patented procedure for the synthesis of the unprotected morpholine carboxylic acid.[3][4]
-
Esterification of L-Serine: L-Serine is first converted to its tert-butyl ester by reacting it with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.
-
N-Chloroacetylation: The resulting L-serine tert-butyl ester is dissolved in dichloromethane and treated with chloroacetyl chloride at a controlled temperature (e.g., 0-10 °C) to yield N-chloroacetyl-L-serine tert-butyl ester.
-
Cyclization: The N-chloroacetylated intermediate is then cyclized to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester using a base such as sodium ethoxide in toluene.
-
Reduction and Deprotection: The lactam is reduced using a suitable reducing agent like sodium borohydride in the presence of aluminum trichloride in methanol to afford (S)-3-morpholinyl carboxylic acid tert-butyl ester. Subsequent treatment with methanolic HCl removes the tert-butyl ester to give (S)-3-morpholinyl carboxylic acid.
Step 2: Boc-Protection of (S)-3-morpholinyl carboxylic acid
This is a standard procedure for the protection of an amino group.[5][6]
-
Dissolution: (S)-3-morpholinyl carboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water.
-
Basification: A base such as triethylamine (2.0 eq) is added to the solution, and the mixture is stirred until all the starting material has dissolved.
-
Addition of (Boc)₂O: The reaction mixture is cooled to 0 °C in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion is confirmed by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 1M HCl.
-
Extraction: The product is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-morpholineacetic acid as a solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8][9]
-
¹H NMR: A sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher spectrometer. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 3.0 and 4.0 ppm), and the protons of the acetic acid moiety.
-
¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is typically acquired with proton decoupling. Expected signals would include the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 170-175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the morpholine ring (typically between 40 and 70 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy [10][11][12]
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded. Key expected absorption bands include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretches of the alkyl groups (around 3000-2850 cm⁻¹), and strong C=O stretches for the carbamate and carboxylic acid (around 1750-1650 cm⁻¹).
Mass Spectrometry (MS) [13]
-
The sample is analyzed by a suitable mass spectrometry technique, such as electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ would be at m/z 246.13, and the sodium adduct [M+Na]⁺ at m/z 268.11.
Visualizations
Synthetic Pathway of (S)-N-Boc-3-morpholineacetic acid
Caption: Proposed synthetic workflow for (S)-N-Boc-3-morpholineacetic acid.
Role in Drug Discovery
Caption: The role of chiral building blocks in the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
